Thiofentanil oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiofentanil oxalate is a synthetic analgesic that is pharmacologically stronger and more potent than morphine, with less physical dependence production.

科学的研究の応用

Anesthesia in Wildlife Conservation

Thiofentanil oxalate, previously known as A-3080, is used in the chemical immobilization of various nondomestic hoofstock species. Its efficacy and physiological impact were studied in axis deer (Axis axis), where it was used for anesthetization during vasectomy procedures. The study found that thiofentanil, in combination with medetomidine and ketamine, resulted in rapid induction but also unpredictable inductions and significant respiratory and metabolic disturbances, suggesting careful consideration of its use in certain wildlife species (Smith et al., 2006).

Immobilization of African Buffalo

In a study conducted on African buffalo (Syncerus caffer), thiofentanil oxalate demonstrated effectiveness for immobilization, providing fast induction and smooth recovery. This study highlighted thiofentanil oxalate as a low-volume, high-potency, reversible drug, making it suitable for immobilizing large wildlife like African buffalo (Szabó et al., 2015).

Use in Ungulate Immobilization

Thiafentanil oxalate has been successfully used to immobilize captive and free-ranging ungulates. A study comparing its efficacy with carfentanil citrate in gaur (Bos gaurus) immobilization for electroejaculation indicated that both drugs provide smooth induction and adequate anesthesia. However, significant hypoxemia was noted, requiring careful monitoring (Napier et al., 2011).

Immobilization of Mule Deer

Thiafentanil oxalate was evaluated for immobilizing mule deer (Odocoileus hemionus), showing rapid induction and immobilization. Its effectiveness was further confirmed in free-ranging deer, where it was used in combination with xylazine. This study recommended specific drug combinations for mule deer immobilization based on overall reliability and effectiveness (Wolfe et al., 2004).

Secondary Exposure Risks

A case of inadvertent ingestion of thiafentanil oxalate by a captive mountain lion (Puma concolor) revealed risks associated with secondary exposure. The animal experienced prolonged sedation, muscle tension, and myopathy, highlighting the need for proper disposal of carcasses of animals immobilized with thiafentanil to prevent secondary exposure in scavengers (Wolfe & Miller, 2005).

特性

CAS番号 |

101365-73-5 |

|---|---|

製品名 |

Thiofentanil oxalate |

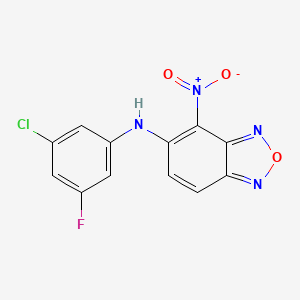

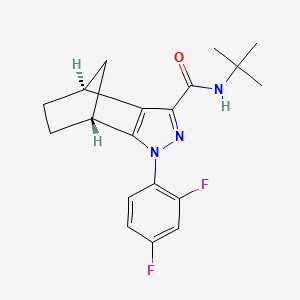

分子式 |

C24H30N2O8S |

分子量 |

506.57 |

IUPAC名 |

4-Piperidinecarboxylic acid, 4-((2-methoxyacetyl)phenylamino)-1-(2-(2-thienyl)ethyl)-, methyl ester, ethanedioate |

InChI |

InChI=1S/C22H28N2O4S.C2H2O4/c1-27-17-20(25)24(18-7-4-3-5-8-18)22(21(26)28-2)11-14-23(15-12-22)13-10-19-9-6-16-29-19;3-1(4)2(5)6/h3-9,16H,10-15,17H2,1-2H3;(H,3,4)(H,5,6) |

InChIキー |

NHPPWKIWKNUHSS-UHFFFAOYSA-N |

SMILES |

O=C(C1(N(C(COC)=O)C2=CC=CC=C2)CCN(CCC3=CC=CS3)CC1)OC.O=C(O)C(O)=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Thiofentanil oxalate; A 3080; A-3080; A3080 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)

![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)

![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)

![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)